3,6-Dichloro-4-iodopyridazine
CAS No.: 130825-13-7
Cat. No.: VC21298861
Molecular Formula: C4HCl2IN2
Molecular Weight: 274.87 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130825-13-7 |
---|---|
Molecular Formula | C4HCl2IN2 |
Molecular Weight | 274.87 g/mol |
IUPAC Name | 3,6-dichloro-4-iodopyridazine |
Standard InChI | InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H |
Standard InChI Key | DOZGQZSLDJZZMV-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN=C1Cl)Cl)I |
Canonical SMILES | C1=C(C(=NN=C1Cl)Cl)I |
Introduction
Chemical Properties
Structural Features
The structure of 3,6-Dichloro-4-iodopyridazine consists of a six-membered pyridazine ring with two chlorine atoms at the meta positions (relative to each other) and an iodine atom at the para position relative to one of the chlorines. This arrangement introduces both electronic effects (due to halogen electronegativity) and steric effects that influence its reactivity.
The compound's SMILES representation is ClC1=NN=C(I)C=C1Cl
, while its InChI Key is JRZDBBCBIQEJLA-UHFFFAOYSA-N
. These identifiers are crucial for database searches and computational modeling.
Physicochemical Properties
The physicochemical properties of 3,6-Dichloro-4-iodopyridazine are summarized in Table 1.
The halogen substituents contribute to the compound's moderate polarity and reactivity toward nucleophilic substitution reactions. Its solubility in organic solvents makes it suitable for use in various synthetic applications.
Spectroscopic Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of 3,6-Dichloro-4-iodopyridazine. Key findings include:
-
H-NMR: A single peak corresponding to the hydrogen atom on the pyridazine ring.
-
IR Spectroscopy: Characteristic absorption bands for C-Cl and C-I bonds.
-
Mass Spectrometry: A molecular ion peak at , consistent with its molecular weight .
Synthesis Methods
The synthesis of 3,6-Dichloro-4-iodopyridazine typically involves halogenation reactions starting from pyridazine derivatives. Below are detailed methods for its preparation based on available literature.
General Synthetic Route
The synthesis generally begins with pyridazine or its derivatives as starting materials. Chlorination at the 3rd and 6th positions is achieved using reagents such as phosphorus oxychloride () under controlled conditions . Subsequent iodination at the 4th position can be accomplished using iodine or iodinating agents like in combination with oxidizing agents.
Protocol A: Chlorination Followed by Iodination
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Step 1: React pyridazine with in a solvent such as chloroform or ethanol at temperatures ranging from –.
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Step 2: Purify the intermediate product (3,6-dichloropyridazine) via recrystallization or column chromatography.
-
Step 3: Introduce iodine at the para position using an iodinating agent under mild conditions .
Protocol B: Direct Halogenation
Applications
Role in Organic Synthesis
As a halogenated pyridazine derivative, 3,6-Dichloro-4-iodopyridazine serves as a versatile building block for synthesizing more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling or Heck reactions . Its iodine substituent acts as an excellent leaving group during these transformations.
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